molecular formula C6H7N5 B3358612 7-Methyl-1H-imidazo[4,5-d]pyridazin-4-amine CAS No. 813462-82-7

7-Methyl-1H-imidazo[4,5-d]pyridazin-4-amine

Cat. No. B3358612
M. Wt: 149.15 g/mol
InChI Key: ARZPFOVROXWUDU-UHFFFAOYSA-N
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Patent
US07566707B2

Procedure details

A mixture of 2.00 g 5-acetyl-3H-imidazole-4-carbonitrile and 4.00 ml hydrazine hydrate in 50 ml of ethanol is heated to 100° C., until the reaction is complete according to HPLC-MS. After cooling to ambient temperature the reaction mixture is evaporated down, stirred with 20 ml of cold ethanol and suction filtered. The filter cake is washed with diethyl ether and dried.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[N:8]=[CH:7][NH:6][C:5]=1[C:9]#[N:10])(=O)[CH3:2].O.[NH2:12][NH2:13]>C(O)C>[NH2:10][C:9]1[N:13]=[N:12][C:1]([CH3:2])=[C:4]2[N:8]=[CH:7][NH:6][C:5]=12 |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C)(=O)C1=C(NC=N1)C#N
Name
Quantity
4 mL
Type
reactant
Smiles
O.NN
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred with 20 ml of cold ethanol and suction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to ambient temperature the reaction mixture
CUSTOM
Type
CUSTOM
Details
is evaporated down
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake is washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
NC1=C2C(=C(N=N1)C)N=CN2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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